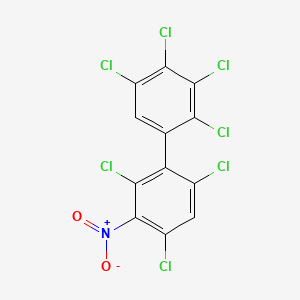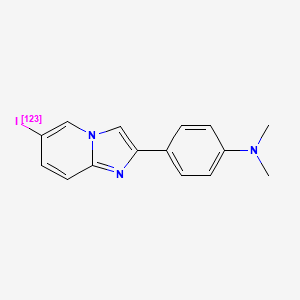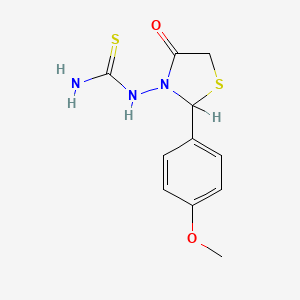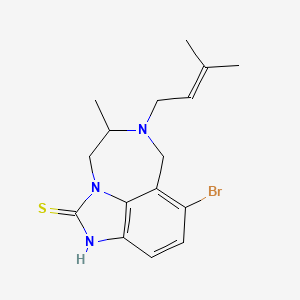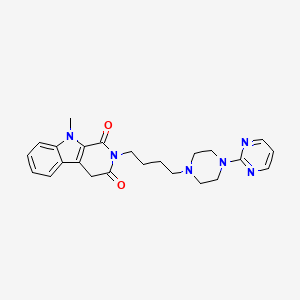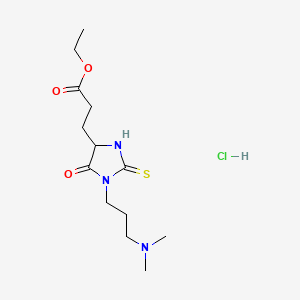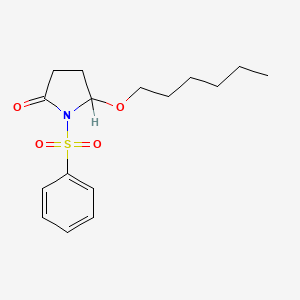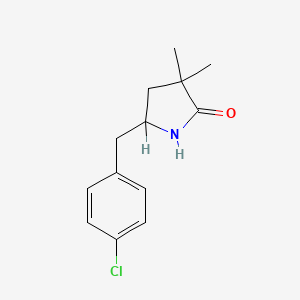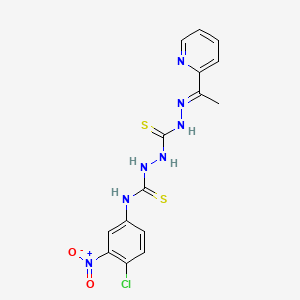
Carbonothioic dihydrazide, N''-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of aromatic, nitro, and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. A common approach might include:
Formation of the thioamide group: This can be achieved by reacting a suitable amine with carbon disulfide in the presence of a base.
Introduction of the nitro group: Nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the hydrazide: Reacting hydrazine with an ester or acyl chloride.
Coupling reactions: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The thioamide group can be reduced to a thiol.
Substitution: Aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Amines: From the reduction of nitro groups.
Thiols: From the reduction of thioamides.
Substituted aromatics: From aromatic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity: Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug development: Potential use in the development of new therapeutic agents.
Industry
Materials science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazides: Similar in structure but with different substituents.
Hydrazides: Compounds with similar hydrazide functional groups.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of Carbonothioic dihydrazide, N’‘-(((4-chloro-3-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
127142-58-9 |
|---|---|
Molecular Formula |
C15H14ClN7O2S2 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H14ClN7O2S2/c1-9(12-4-2-3-7-17-12)19-21-15(27)22-20-14(26)18-10-5-6-11(16)13(8-10)23(24)25/h2-8H,1H3,(H2,18,20,26)(H2,21,22,27)/b19-9+ |
InChI Key |
NCSVUZFMMVHSLA-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


